1-ethyl-4-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine 1-ethyl-4-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine
Brand Name: Vulcanchem
CAS No.: 2549001-69-4
VCID: VC11831233
InChI: InChI=1S/C22H32N6O/c1-3-25-13-15-26(16-14-25)9-4-5-17-29-20-6-10-27(11-7-20)22-21-18-19(2)24-28(21)12-8-23-22/h8,12,18,20H,3,6-7,9-11,13-17H2,1-2H3
SMILES: CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=CN4C3=CC(=N4)C
Molecular Formula: C22H32N6O
Molecular Weight: 396.5 g/mol

1-ethyl-4-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine

CAS No.: 2549001-69-4

Cat. No.: VC11831233

Molecular Formula: C22H32N6O

Molecular Weight: 396.5 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-4-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine - 2549001-69-4

Specification

CAS No. 2549001-69-4
Molecular Formula C22H32N6O
Molecular Weight 396.5 g/mol
IUPAC Name 4-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine
Standard InChI InChI=1S/C22H32N6O/c1-3-25-13-15-26(16-14-25)9-4-5-17-29-20-6-10-27(11-7-20)22-21-18-19(2)24-28(21)12-8-23-22/h8,12,18,20H,3,6-7,9-11,13-17H2,1-2H3
Standard InChI Key LAPKXKKFAZMCSX-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=CN4C3=CC(=N4)C
Canonical SMILES CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=CN4C3=CC(=N4)C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₂₂H₃₂N₆O, with a molecular weight of 396.5 g/mol . Its IUPAC name, 4-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine, reflects its hybrid architecture combining a pyrazolo[1,5-a]pyrazine ring, piperidine, and a piperazine group linked via a but-2-ynoxy spacer . Key structural attributes include:

PropertyValue
CAS Number2549001-69-4
Molecular FormulaC₂₂H₃₂N₆O
Molecular Weight396.5 g/mol
SMILESCCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=CN4C3=CC(=N4)C
InChIKeyLAPKXKKFAZMCSX-UHFFFAOYSA-N

The pyrazolo[1,5-a]pyrazine moiety contributes aromaticity and hydrogen-bonding capacity, while the piperazine and piperidine groups enhance solubility and conformational flexibility .

Spectroscopic and Computational Data

The Standard InChI (InChI=1S/C22H32N6O/c1-3-25-13-15-26(16-14-25)9-4-5-17-29-20-6-10-27(11-7-20)22-21-18-19(2)24-28(21)12-8-23-22/h8,12,18,20H,3,6-7,9-11,13-17H2,1-2H3) confirms stereochemical specificity. Computational models predict moderate hydrophobicity (clogP ≈ 2.8) and polar surface area (~65 Ų), suggesting blood-brain barrier permeability .

Synthetic Approaches and Optimization

General Synthetic Strategy

The synthesis involves multi-step coupling reactions, as inferred from analogous compounds . A representative pathway includes:

  • Functionalization of Piperidine: Introduction of a propargyloxy group at the 4-position of piperidine.

  • Sonogashira Coupling: Attachment of the but-2-yn-1-yl spacer to the piperazine-ethyl group.

  • Ring Closure: Formation of the pyrazolo[1,5-a]pyrazine core via cyclocondensation .

Analytical Characterization

High-Resolution Mass Spectrometry (HRMS) and NMR are critical for structural validation. The 1{}^{1}H NMR spectrum is expected to show:

  • δ 1.2–1.4 ppm: Triplet for the ethyl group’s CH₃.

  • δ 2.5–3.5 ppm: Multiplet signals for piperazine/piperidine protons.

  • δ 7.8–8.2 ppm: Aromatic protons from the pyrazolo-pyrazine ring .

Research Context and Future Directions

Comparative Analysis

This compound belongs to a broader class of pyrazolo-pyrazine derivatives, which have shown promise in oncology and neurology . For example, selinexor (a pyrazine derivative) is FDA-approved for multiple myeloma, highlighting the scaffold’s therapeutic relevance .

Challenges and Opportunities

Key gaps include:

  • In vivo efficacy studies in disease models.

  • ADME profiling to optimize bioavailability.

  • Target deconvolution using CRISPR-Cas9 screens.

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